molecular formula C24H19N3O8 B1438366 Fmoc-D-2,4-dinitrophenylalanine CAS No. 1217733-50-0

Fmoc-D-2,4-dinitrophenylalanine

Cat. No. B1438366
M. Wt: 477.4 g/mol
InChI Key: BBSAAJIMRIRWEU-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-2,4-dinitrophenylalanine is a chemical compound with the molecular formula C24H19N3O8 and a molecular weight of 477.43 . It is a yellowish powder and is used for research purposes .


Molecular Structure Analysis

The molecular structure of Fmoc-D-2,4-dinitrophenylalanine is represented by the formula C24H19N3O8 . More detailed structural analysis is not available in the search results.


Chemical Reactions Analysis

The Fmoc group is known to be rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct . The Fmoc group is also known to be base-labile .


Physical And Chemical Properties Analysis

Fmoc-D-2,4-dinitrophenylalanine is a yellowish powder . It has a molecular weight of 477.43 and a melting point of 175-181°C . It should be stored at 0-8°C .

Scientific Research Applications

“Fmoc-D-2,4-dinitrophenylalanine” is a biochemical used in proteomics research . It’s likely used in the field of biochemistry, specifically in the synthesis of peptides. The Fmoc group (9-fluorenylmethoxycarbonyl) is a common protective group used in peptide synthesis. The 2,4-dinitrophenylalanine part of the molecule is a derivative of the amino acid alanine, which could be used to introduce specific properties into a peptide.

“Fmoc-D-2,4-dinitrophenylalanine” is a biochemical used in proteomics research . It’s likely used in the field of biochemistry, specifically in the synthesis of peptides. The Fmoc group (9-fluorenylmethoxycarbonyl) is a common protective group used in peptide synthesis. The 2,4-dinitrophenylalanine part of the molecule is a derivative of the amino acid alanine, which could be used to introduce specific properties into a peptide.

Safety And Hazards

Fmoc-D-2,4-dinitrophenylalanine should be handled with care to avoid breathing in mist, gas, or vapors and to avoid contact with skin and eyes . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The Fmoc group, including Fmoc-D-2,4-dinitrophenylalanine, continues to be a subject of research. For instance, studies are being conducted to optimize the Fmoc-removal strategy to suppress the formation of diketopiperazine in solid-phase peptide synthesis . Additionally, Fmoc-modified amino acids and short peptides are being investigated as building blocks for the formulation of biocompatible hydrogels suitable for different biomedical applications .

properties

IUPAC Name

(2R)-3-(2,4-dinitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O8/c28-23(29)21(11-14-9-10-15(26(31)32)12-22(14)27(33)34)25-24(30)35-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13H2,(H,25,30)(H,28,29)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSAAJIMRIRWEU-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-2,4-dinitrophenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-2,4-dinitrophenylalanine
Reactant of Route 2
Reactant of Route 2
Fmoc-D-2,4-dinitrophenylalanine
Reactant of Route 3
Reactant of Route 3
Fmoc-D-2,4-dinitrophenylalanine
Reactant of Route 4
Reactant of Route 4
Fmoc-D-2,4-dinitrophenylalanine
Reactant of Route 5
Reactant of Route 5
Fmoc-D-2,4-dinitrophenylalanine
Reactant of Route 6
Fmoc-D-2,4-dinitrophenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.